![molecular formula C15H20O2 B2748829 Cyclopropyl[4-(pentyloxy)phenyl]methanone CAS No. 929973-51-3](/img/structure/B2748829.png)

Cyclopropyl[4-(pentyloxy)phenyl]methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

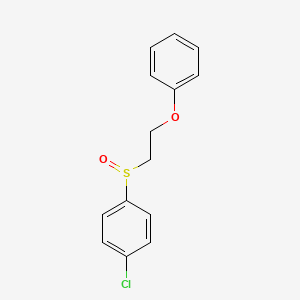

Cyclopropyl[4-(pentyloxy)phenyl]methanone is a chemical compound with the molecular formula C15H20O2 . It has a molecular weight of 232.32 .

Molecular Structure Analysis

The InChI code for this compound is1S/C15H20O2/c1-2-3-4-11-17-14-9-7-13 (8-10-14)15 (16)12-5-6-12/h7-10,12H,2-6,11H2,1H3 . This code provides a specific textual representation of the molecule’s structure. Physical And Chemical Properties Analysis

This compound is a powder that should be stored at room temperature . It has a predicted melting point of 95.85°C and a predicted boiling point of 360.4°C at 760 mmHg . The predicted density is 1.1 g/cm3 .Aplicaciones Científicas De Investigación

Synthesis and Medicinal Applications

- Cyclopropyl 4‐(3‐(1H‐imidazol‐4‐yl)propyloxy)phenyl methanone, a novel reference antagonist for the histamine H3 receptor, was synthesized using a convenient procedure that involved a key reaction based on SNAr for acylated fluoroaromatics. This method required no chromatographic purification steps and yielded good results, highlighting its potential in medicinal chemistry (Stark, 2000).

Anti-Mycobacterial and Antitubercular Activity

- Aryloxyphenyl cyclopropyl methanones have been synthesized and evaluated for their anti-mycobacterial activities against M. tuberculosis H37Rv in vitro. This study found that most synthesized methanones, upon further reduction, displayed significant Minimum Inhibitory Concentrations (MICs), with the most active compounds showing activity against multidrug-resistant (MDR) strains (Dwivedi et al., 2005).

Anticancer Potential

- The compound (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone (PHT), belonging to the phenstatin family, has been studied for its cytotoxicity in different tumor cell lines. It was found to inhibit tubulin polymerization, arrest cancer cells in the G2/M phase of the cell cycle, and induce apoptosis, demonstrating promising anticancer therapeutic potential (Magalhães et al., 2013).

Chemical Synthesis and Scaffolding

- An efficient, high-yielding one-pot synthesis method for 4-substituted cyclopropyl phenyl methanones bound to RAM and WANG resins has been developed. This method serves as a combinatorial scaffold for generating structurally diverse alicyclic compounds, offering a versatile approach for the creation of novel chemical entities (Grover et al., 2004).

Mecanismo De Acción

Safety and Hazards

Cyclopropyl[4-(pentyloxy)phenyl]methanone is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal .

Propiedades

IUPAC Name |

cyclopropyl-(4-pentoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O2/c1-2-3-4-11-17-14-9-7-13(8-10-14)15(16)12-5-6-12/h7-10,12H,2-6,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFVGYMTPMYAQU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC1=CC=C(C=C1)C(=O)C2CC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Phenyl-7-(4-prop-2-ynyl-1,4-diazepan-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2748746.png)

![N-[3-(3-methoxyphenyl)-4-oxo-4H-chromen-2-yl]-3-nitrobenzamide](/img/structure/B2748748.png)

![5-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-3-methyl-1,2,4-thiadiazole](/img/structure/B2748755.png)

![6-(5-Chloro-2-methoxyphenyl)-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2748756.png)

![[(Furan-2-yl)methyl][2-(3-methanesulfonylphenoxy)ethyl](prop-2-yn-1-yl)amine](/img/structure/B2748757.png)

![2-{[1-(4-Methylphenyl)ethyl]amino}-2-oxoethyl 3-methoxybenzoate](/img/structure/B2748759.png)

![3-[(4-Methylphenyl)methyl]-2,3-dihydro-1,3-thiazol-2-imine hydrochloride](/img/structure/B2748762.png)

![methyl N-[(1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-2-yl)carbonyl]glycinate](/img/structure/B2748765.png)

![2-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2748768.png)

![1-(4-chlorophenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2748769.png)